molecular formula C4H4ClF3N2S B2643195 2-(Trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride CAS No. 2230804-25-6

2-(Trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride

Cat. No. B2643195
M. Wt: 204.6
InChI Key: VCWONBAWZQAYHK-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound, with a trifluoromethyl group attached . Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

The synthesis of trifluoromethyl thiazoles has been achieved via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) computations . These methods allow for the determination of molecular stability and chemical reactivity .


Chemical Reactions Analysis

Trifluoromethyl groups have been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be influenced by the presence of the trifluoromethyl group. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .

Scientific Research Applications

Corrosion Inhibition

Research has identified derivatives of thiazole as potent corrosion inhibitors for metals. For instance, novel benzimidazole derivatives, including thiazole compounds, have been studied for their effectiveness in protecting mild steel in acidic media, revealing that these compounds prevent corrosion by forming an insoluble complex with ferrous species on the steel surface (Tang et al., 2013). Additionally, thiazole and thiadiazole derivatives have been evaluated using quantum chemical and molecular dynamics simulation studies to predict their performances as corrosion inhibitors of iron, highlighting the potential of these compounds in corrosion protection applications (Kaya et al., 2016).

Drug Delivery Systems

In the context of drug delivery, chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been investigated for their pH- and thermo-responsive properties. These hydrogels exhibit significant potential for targeted drug delivery, improving bioavailability and sustaining drug release, demonstrating the versatility of thiazole derivatives in biomedical applications (Karimi et al., 2018).

Organic Compound Synthesis

The synthesis of fluorinated purines and thiapurines showcases the utility of thiazole derivatives in creating compounds with potential applications in organic materials and pharmaceuticals. This research indicates that thiazole compounds can facilitate the introduction of trifluoromethyl groups into various organic molecules, enhancing their properties for diverse applications (Iaroshenko et al., 2007).

Advanced Material Development

Investigations into the development of advanced materials have also utilized thiazole derivatives. For example, star-shaped single-polymer systems with simultaneous RGB emission have been developed, incorporating thiazole units for applications in electroluminescence and amplified spontaneous emission. These systems demonstrate the potential of thiazole derivatives in creating materials with novel optical properties (Liu et al., 2016).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is expected to continue to grow due to their beneficial properties . Future research may focus on developing new methods for incorporating trifluoromethyl groups into organic motifs .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-9-1-2(8)10-3;/h1H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWONBAWZQAYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thiaZol-5-amine hydrochloride

CAS RN

2230804-25-6
Record name 2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride
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